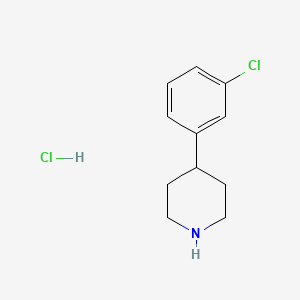

4-(3-Chlorophenyl)piperidine hydrochloride

Beschreibung

4-(3-Chlorophenyl)piperidine hydrochloride (CAS: 99329-70-1) is a piperidine derivative substituted with a 3-chlorophenyl group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₃Cl₂N (molecular weight: 242.14 g/mol). The compound features a secondary amine in the piperidine ring, protonated as a hydrochloride salt to enhance stability and solubility. The 3-chlorophenyl group confers distinct electronic and steric properties, influencing its pharmacological interactions, particularly with neurotransmitter receptors like serotonin (5-HT) and dopamine receptors .

This compound is structurally related to several antipsychotic and antidepressant agents, such as trazodone and nefazodone, which incorporate arylpiperazine or piperidine moieties . Its synthesis typically involves nucleophilic substitution or catalytic coupling reactions, as seen in analogous piperidine derivatives .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXMEDYZBPHVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661377 | |

| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-70-1 | |

| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99329-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 4-(3-Chlorophenyl)piperidine hydrochloride is the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of neurotransmitters in the brain .

Mode of Action

this compound acts as an antagonist and inverse agonist at the histamine H3 receptor . It blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain . This interaction results in increased wakefulness and alertness .

Biochemical Pathways

The compound’s action primarily affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the synthesis and release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to enhanced neuronal activity and communication within brain regions important for sleep and wakefulness .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption rate . It is also known to be BBB permeant, meaning it can cross the blood-brain barrier to exert its effects

Result of Action

The primary result of the action of this compound is increased wakefulness and alertness. This is due to the enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . In clinical trials, the compound has shown effectiveness in reducing excessive daytime sleepiness in patients with narcolepsy .

Biologische Aktivität

4-(3-Chlorophenyl)piperidine hydrochloride (CAS No. 99329-70-1) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily investigated for its potential as an antibacterial agent, enzyme inhibitor, and its implications in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chlorophenyl group, which is pivotal for its biological activity. The presence of the chlorine atom enhances the lipophilicity and potentially the binding affinity of the compound to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study focusing on the compound's activity against Mycobacterium tuberculosis revealed promising results, with derivatives of the piperidine series showing effective inhibition at low micromolar concentrations (MIC values ranging from 2.0 to 6.8 µM) . The structure-activity relationship (SAR) analysis highlighted that modifications at the piperidine ring could enhance antibacterial efficacy while maintaining favorable physicochemical properties.

| Compound | MIC (µM) | Notes |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit |

| 4PP-2 | 2.0 | Improved activity with p-tert-butyl substitution |

| 4PP-3 | 6.8 | Similar activity to initial hit |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that certain analogs exhibited strong inhibitory activity, with IC50 values significantly lower than reference standards, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urea cycle disorders .

| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| AChE | 2.14 | 21.25 |

| Urease | 1.13 | Not specified |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In a recent study, compounds related to this piperidine derivative demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells . The mechanism of action appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Case Studies

- Antibacterial Efficacy Against Tuberculosis : A high-throughput screening identified several analogs of the piperidine series that effectively inhibited M. tuberculosis growth, emphasizing the potential for developing new antitubercular agents .

- Enzyme Inhibition Profiles : A comprehensive evaluation of synthesized piperidine derivatives showed strong inhibition against urease, indicating potential for treating conditions linked to elevated urea levels .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

One of the notable applications of 4-(3-Chlorophenyl)piperidine hydrochloride is in the development of anti-tubercular agents. A study identified this compound as part of a series that demonstrated activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine core could enhance its efficacy against resistant strains of tuberculosis, specifically targeting the MmpL3 protein, which is vital for bacterial survival .

Neurological Studies

This compound has been investigated for its potential effects on serotonin receptors. It has been shown to interact with various serotonin receptor subtypes, which are implicated in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests potential therapeutic uses in treating psychiatric conditions .

Pain Management

Research has indicated that derivatives of 4-(3-Chlorophenyl)piperidine may possess analgesic properties. Studies on related compounds have demonstrated their efficacy in pain models, suggesting that this compound could be explored further for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .

Case Study 1: Anti-Tubercular Screening

In a high-throughput screening effort involving approximately 100,000 compounds, this compound was identified as part of a promising class with significant anti-tubercular activity. The compound exhibited a minimum inhibitory concentration (MIC) of around 6.3 µM against M. tuberculosis, indicating strong potential for further development into a therapeutic agent .

Case Study 2: Serotonin Receptor Modulation

A study comparing various compounds' effects on human serotonin receptors highlighted this compound's selective action on the 5-HT1B receptor subtype. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits in treating anxiety and depression .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring with one N) offers conformational rigidity, while piperazine (two N atoms) allows for diverse hydrogen bonding, affecting receptor selectivity .

- Biological Activity : 4-(3-Chlorophenyl)piperidine HCl lacks the triazole or triazolone groups found in nefazodone (17) or trazodone (14), which are critical for their antidepressant efficacy.

Vorbereitungsmethoden

Four-Step Synthesis Method (Patent CN112778193A)

A well-documented industrially applicable method for synthesizing (S)-3-(4-chlorophenyl)piperidine, closely related to 4-(3-chlorophenyl)piperidine, involves four key steps:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane | Alkali base (NaH or KOtBu), room temperature | Formation of 5-chloro-2-(4-chlorophenyl)pentylcyanide |

| 2 | Reduction of pentylcyanide to pentan-1-amine | Sodium borohydride and cobalt chloride in methanol, -30°C | 79% yield of 5-chloro-2-(4-chlorophenyl)pentan-1-amine |

| 3 | Cyclization of pentan-1-amine to (RS)-3-(4-chlorophenyl)piperidine | Potassium carbonate in acetonitrile, room temperature overnight | 54% yield |

| 4 | Chemical resolution of racemic piperidine to (S)-enantiomer | Chiral acid (D-camphorsulfonic acid preferred), followed by base dissociation | Optical purity >98% |

- Mild reaction conditions

- Use of inexpensive and readily available reagents

- High yield and purity suitable for industrial scale

- Avoids expensive catalysts like platinum oxide and complex chiral separations

- Alkali base in step 1 preferably sodium hydride

- Chiral acid in step 4 preferably D-camphorsulfonic acid for effective resolution

This method is summarized in the following reaction scheme:

- Alkylation:

4-chlorobenzonitrile + 1-bromo-3-chloropropane → 5-chloro-2-(4-chlorophenyl)pentylcyanide - Reduction:

5-chloro-2-(4-chlorophenyl)pentylcyanide + NaBH4/CoCl2 → 5-chloro-2-(4-chlorophenyl)pentan-1-amine - Cyclization:

5-chloro-2-(4-chlorophenyl)pentan-1-amine + K2CO3 → (RS)-3-(4-chlorophenyl)piperidine - Resolution:

(RS)-3-(4-chlorophenyl)piperidine + chiral acid → (S)-3-(4-chlorophenyl)piperidine (high optical purity).

Alternative Alkylation Method for Piperidine Derivatives

Another approach involves direct alkylation of piperazine derivatives, which can be adapted for piperidine analogs:

- Reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in acetone/water mixture with sodium hydroxide at 25–30°C for 15 hours yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine derivatives with 72.6% yield.

Although this example is for piperazine, the analogous alkylation conditions are relevant for preparing 4-(3-chlorophenyl)piperidine hydrochloride by similar nucleophilic substitution on chloropropane derivatives.

Related Synthetic Strategies in Piperidine Chemistry

Research on related piperidine compounds shows multi-step synthesis involving:

- Base-mediated alkylation of phenylacetonitriles with haloalkanes in polar aprotic solvents (e.g., DMF) at low temperatures

- Subsequent hydrolysis or reduction steps to convert nitrile to amine or carboxylic acid derivatives

- Cyclization under acidic or basic conditions to form the piperidine ring

- Optional protection/deprotection and hydrogenation steps for functional group manipulation

For example, synthesis of 1-benzyl-4-phenylpiperidine derivatives involves NaH-mediated alkylation, reflux hydrolysis, and hydrogenation under Pd/C catalyst, demonstrating the versatility of piperidine scaffold preparation.

Comparative Data Table of Key Preparation Steps

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation | 4-chlorobenzonitrile + 1-bromo-3-chloropropane | NaH or KOtBu | RT, 15 h | High | Base choice affects yield |

| Reduction | Pentylcyanide to pentan-1-amine | NaBH4, CoCl2, MeOH | -30°C, 1 h | 79% | Mild, efficient |

| Cyclization | Pentan-1-amine to piperidine | K2CO3, acetonitrile | RT, overnight | 54% | Moderate yield |

| Resolution | Racemic piperidine to (S)-enantiomer | D-camphorsulfonic acid | RT | >98% optical purity | Chiral acid choice critical |

| Alternative Alkylation | Piperazine derivative alkylation | NaOH, acetone/water | 25-30°C, 15 h | 72.6% | Relevant for analogous piperidine prep |

Research Findings and Industrial Relevance

- The patented four-step method provides a cost-effective, scalable route to optically pure (S)-3-(4-chlorophenyl)piperidine, overcoming limitations of expensive catalysts and harsh conditions.

- The use of sodium borohydride with cobalt chloride as a reducing agent is notable for mildness and high yield, avoiding more hazardous reagents.

- The chemical resolution step using D-camphorsulfonic acid is preferred for achieving high enantiomeric purity, essential for pharmaceutical applications.

- Alkylation using 1-bromo-3-chloropropane under basic conditions is a robust method for introducing the chloropropyl side chain, adaptable to related piperidine derivatives.

- Related synthetic methodologies in literature confirm the feasibility of multi-step sequences involving alkylation, reduction, cyclization, and hydrogenation to access substituted piperidines.

Q & A

Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)piperidine hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3-chlorophenyl derivatives (e.g., 3-chlorobenzyl chloride) with piperidine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or ethanol. The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl . Reaction parameters such as temperature (often 50–80°C), solvent polarity, and stoichiometry are optimized to improve yield (typically 60–85%) and purity. Purification methods include recrystallization from ethanol/water mixtures or chromatography .

Q. How is the structural integrity and purity of this compound validated?

Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.77 for C₁₁H₁₄ClN·HCl) .

- HPLC/GC : Assesses purity (>95% by area normalization) and detects impurities (e.g., unreacted starting materials or by-products like 1-(3-chlorophenyl)piperazine) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 4-(3-Chlorophenyl)piperidine derivatives?

Discrepancies may arise from variations in substituent positioning (e.g., 3-chloro vs. 4-chloro isomers), purity, or assay conditions. To address these:

- Perform HPLC-MS to rule out impurities (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, a common by-product) .

- Conduct comparative SAR studies using analogs (e.g., 4-(3,5-dichlorophenyl)piperidine hydrochloride) to isolate substituent effects .

- Standardize assay protocols (e.g., histamine H3 receptor binding assays at pH 7.4, 25°C) to minimize environmental variability .

Q. How can experimental design improve the pharmacological evaluation of this compound?

- In vitro assays : Use radioligand displacement assays (e.g., [³H]-α-methylhistamine for H3 receptor affinity) with controls for cytotoxicity (MTT assays) .

- Solubility optimization : Test co-solvents (e.g., DMSO:water mixtures) or salt forms to enhance bioavailability .

- Metabolic stability : Employ liver microsome models to assess CYP450-mediated degradation .

Q. What are the critical safety considerations for handling this compound in research settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to risks of skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated biohazard containers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.